3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety, a methoxyphenyl group, and a chromen-2-one core. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Decahydroisoquinoline Moiety: This step involves the reduction of isoquinoline derivatives under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Attachment of the Chromen-2-one Core: The chromen-2-one core is introduced through a condensation reaction between a suitable aldehyde and a phenol derivative in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is incorporated via an etherification reaction using methoxyphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for hydrogenation and condensation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for deprotonation, followed by nucleophilic attack.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are used in similar research applications.
Thiazole Derivatives: Thiazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is unique due to its combination of structural features, which contribute to its distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C29H33NO6 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C29H33NO6/c1-19-23-11-10-22(35-18-20-7-3-4-9-25(20)34-2)15-26(23)36-28(32)24(19)16-27(31)30-14-13-29(33)12-6-5-8-21(29)17-30/h3-4,7,9-11,15,21,33H,5-6,8,12-14,16-18H2,1-2H3 |
InChI Key |
INJWYKXINWTLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC)CC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
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